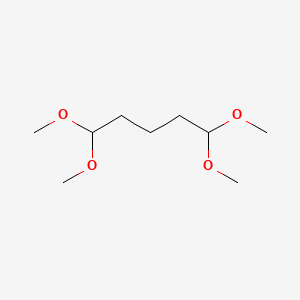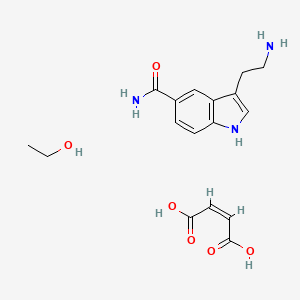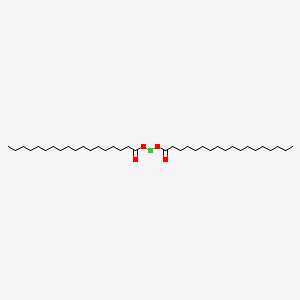
barium(2+);octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);octadecanoate, also known as barium stearate, is a white crystalline powder with the chemical formula C36H70BaO4. It is a salt formed from barium and octadecanoic acid (stearic acid). This compound is known for its versatility and is used in various industrial applications due to its unique properties, such as being a high-temperature lubricant and a heat stabilizer in polyvinyl chloride (PVC) products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium(2+);octadecanoate can be synthesized through the reaction of barium hydroxide with stearic acid. The reaction typically involves heating stearic acid with barium hydroxide in a solvent such as ethanol or water. The mixture is then stirred and heated until the reaction is complete, resulting in the formation of barium stearate.
Industrial Production Methods: In industrial settings, barium stearate is produced by reacting barium chloride with sodium stearate in an aqueous medium. The reaction precipitates barium stearate, which is then filtered, washed, and dried. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Barium(2+);octadecanoate undergoes various chemical reactions, including:
Oxidation: Barium stearate can be oxidized to form barium carbonate and other by-products.
Substitution: It can react with other acids or bases to form different barium salts.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or oxidizing agents at elevated temperatures.
Substitution: Reactions with acids or bases are usually carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed:
Oxidation: Barium carbonate (BaCO3) and other organic by-products.
Substitution: Various barium salts depending on the reacting acid or base
Scientific Research Applications
Barium(2+);octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a lubricant and stabilizer in the production of PVC and other polymers.
Biology: Employed in the preparation of certain biological samples due to its non-toxic nature.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a heat stabilizer, lubricant, and waterproofing agent in various industrial processes
Mechanism of Action
The mechanism by which barium(2+);octadecanoate exerts its effects is primarily through its interaction with other molecules. In PVC stabilization, it acts by neutralizing hydrochloric acid released during the degradation of PVC, thus preventing further degradation. In lubrication, its long hydrocarbon chains provide a slippery surface, reducing friction between moving parts .
Comparison with Similar Compounds
Calcium stearate: Another stearate salt used as a stabilizer and lubricant.
Magnesium stearate: Commonly used in pharmaceuticals as a flow agent.
Zinc stearate: Used as a release agent and lubricant in the rubber and plastics industries.
Uniqueness: Barium(2+);octadecanoate is unique due to its high-temperature stability and effectiveness as a heat stabilizer in PVC. Unlike calcium and magnesium stearates, barium stearate provides superior thermal stability, making it more suitable for high-temperature applications .
Properties
Molecular Formula |
C36H70BaO4 |
|---|---|
Molecular Weight |
704.3 g/mol |
IUPAC Name |
barium(2+);octadecanoate |
InChI |
InChI=1S/2C18H36O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
AGXUVMPSUKZYDT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


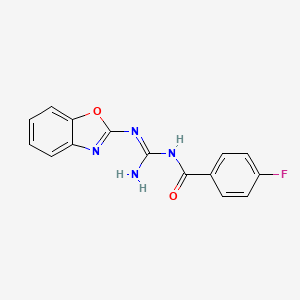
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
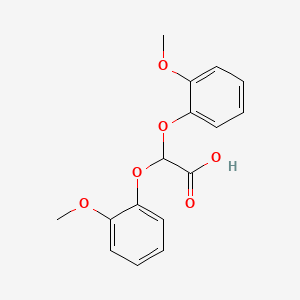
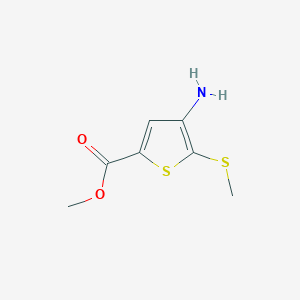
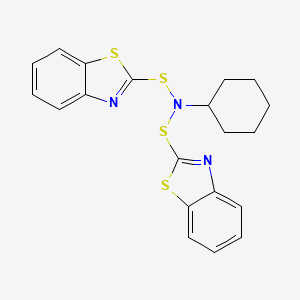
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)

![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)

